methyl 4-({[2-(furan-2-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate
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Overview
Description
methyl 4-({[2-(furan-2-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate is a complex organic compound that features a furan ring, a hydroxypropyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[2-(furan-2-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate typically involves multi-step organic reactions. One common method involves the initial formation of the furan-2-yl-2-hydroxypropylamine intermediate, which is then reacted with 4-(2-oxoacetamido)benzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
methyl 4-({[2-(furan-2-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 4-({[2-(furan-2-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-({[2-(furan-2-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets. The furan ring and hydroxypropyl group can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-((2-(thiophen-2-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate: Similar structure but with a thiophene ring instead of a furan ring.
Methyl 4-(2-((2-(pyridin-2-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate: Contains a pyridine ring instead of a furan ring.
Uniqueness
methyl 4-({[2-(furan-2-yl)-2-hydroxypropyl]carbamoyl}formamido)benzoate is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
methyl 4-[[2-[[2-(furan-2-yl)-2-hydroxypropyl]amino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-17(23,13-4-3-9-25-13)10-18-14(20)15(21)19-12-7-5-11(6-8-12)16(22)24-2/h3-9,23H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZKNCTTZSIMLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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